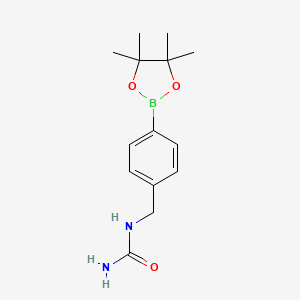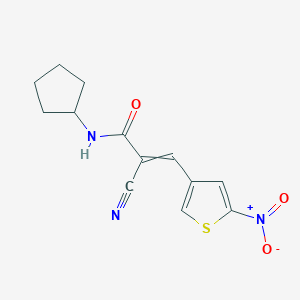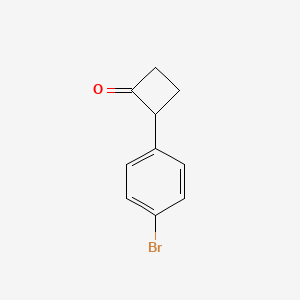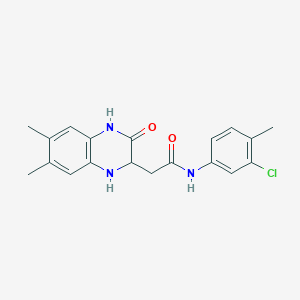
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea” is a complex organic compound that contains a urea group, a benzyl group, and a tetramethyl-1,3,2-dioxaborolane group . The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group (NH2-CO-NH2), a benzyl group (C6H5-CH2-), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom bonded to two oxygen atoms and surrounded by four methyl groups) .
Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group in the compound is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the tetramethyl-1,3,2-dioxaborolane group has a melting point of 241-245 °C .
Applications De Recherche Scientifique
Synthesis and Crystallographic Analysis
One of the primary applications involves the synthesis and crystallographic analysis of compounds containing the dioxaborolan-2-yl moiety. Huang et al. (2021) discussed the synthesis, crystal structure, and DFT study of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone compounds. These are boric acid ester intermediates with benzene rings obtained through a three-step substitution reaction. Their study provided insights into the conformational analyses, molecular structures optimized by DFT, and the physicochemical properties of these compounds, indicating their relevance in the development of new materials and chemical entities (Huang et al., 2021).
Chemical Reactions and Anticonvulsant Properties
The chemical reactivity and potential biological applications of compounds related to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea have also been explored. Siddiqui et al. (2011) designed various 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives with the intention of evaluating their in vivo anticonvulsant activities. This work highlights the process of synthesizing compounds that could serve as potential anticonvulsant agents, demonstrating the significance of such chemical entities in medicinal chemistry (Siddiqui et al., 2011).
Antimicrobial Activity
Another application is found in the synthesis of substituted benzoxazaphosphorin 2-yl ureas, which have been shown to possess good antimicrobial activity. Haranath et al. (2007) synthesized these compounds by reacting 2-(4-fluorophenylamino)-methylphenol with different carbamidophosphoric acid dichlorides. This research underscores the role of urea derivatives in developing new antimicrobial agents, further emphasizing the utility of compounds related to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea in therapeutic applications (Haranath et al., 2007).
Antioxidant Activity
The antioxidant activity of derivatives is also an area of interest. George et al. (2010) investigated the synthesis and evaluation of the antioxidant activity of some pyrimidinone derivatives, illustrating how structural modifications can influence the antioxidant properties of such compounds. This research contributes to the broader field of antioxidant drug development, showing how chemical entities similar to 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea can be tailored for specific therapeutic effects (George et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)9-17-12(16)18/h5-8H,9H2,1-4H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPINUKIIKBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2574025.png)



![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2574032.png)

![Tert-butyl 3-(hydroxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2574036.png)

![3-(2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2574040.png)



![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)